2-Nitro-1,3,4-thiadiazole 2-Nitro-1,3,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 1606-77-5
VCID: VC17155625
InChI: InChI=1S/C2HN3O2S/c6-5(7)2-4-3-1-8-2/h1H
SMILES:
Molecular Formula: C2HN3O2S
Molecular Weight: 131.12 g/mol

2-Nitro-1,3,4-thiadiazole

CAS No.: 1606-77-5

Cat. No.: VC17155625

Molecular Formula: C2HN3O2S

Molecular Weight: 131.12 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-1,3,4-thiadiazole - 1606-77-5

Specification

CAS No. 1606-77-5
Molecular Formula C2HN3O2S
Molecular Weight 131.12 g/mol
IUPAC Name 2-nitro-1,3,4-thiadiazole
Standard InChI InChI=1S/C2HN3O2S/c6-5(7)2-4-3-1-8-2/h1H
Standard InChI Key JQMZIFITLRHNAM-UHFFFAOYSA-N
Canonical SMILES C1=NN=C(S1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

2-Nitro-1,3,4-thiadiazole is a five-membered heterocyclic compound characterized by a thiadiazole ring substituted with a nitro group at the 2-position. Its IUPAC name is 2-nitro-1,3,4-thiadiazole, with a molecular formula of C₂HN₃O₂S and a molecular weight of 131.11 g/mol. The planar structure of the thiadiazole ring, combined with the electron-withdrawing nitro group, confers significant stability and reactivity, making it amenable to further functionalization.

Key physicochemical properties include:

  • Melting point: 145–148°C (varies with crystalline form)

  • Solubility: Moderate in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but poorly soluble in water.

  • Spectroscopic data: IR spectra show characteristic N–O stretching vibrations at 1,520–1,540 cm⁻¹ and C–S bonds at 680–710 cm⁻¹ .

Synthesis and Chemical Reactivity

Synthetic Methodologies

Recent advances in green chemistry have enabled efficient one-pot syntheses of 1,3,4-thiadiazole derivatives. A notable method involves the reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE), avoiding toxic reagents like POCl₃ . For 2-nitro derivatives, post-synthetic nitration using nitric acid or nitro-substituted precursors is commonly employed.

Example synthesis pathway:

  • Acylation: Thiosemicarbazide reacts with a nitro-substituted carboxylic acid to form an intermediate acylthiosemicarbazide.

  • Cyclodehydration: PPE facilitates cyclization, yielding the 2-nitro-1,3,4-thiadiazole core .

Chemical Modifications

The nitro group at position 2 participates in reduction and substitution reactions:

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling further derivatization.

  • Nucleophilic substitution: The thiadiazole ring reacts with alkyl halides or aryl boronic acids to introduce substituents at positions 3 or 5 .

Biological Activities and Mechanisms

Antimicrobial Activity

2-Nitro-1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, megazol (a nitroimidazole-thiadiazole hybrid) demonstrates IC₅₀ values < 1 µM against Trypanosoma brucei, the causative agent of African sleeping sickness . The nitro group undergoes enzymatic reduction to generate cytotoxic radicals, disrupting parasite DNA and proteins .

Table 1: Antimicrobial activity of select 2-nitro-1,3,4-thiadiazole derivatives

CompoundTarget OrganismActivity (IC₅₀/ MIC)Reference
MegazolTrypanosoma brucei0.04 µM
Derivative 18cT. b. rhodesiense0.16 µM
Derivative 18gLeishmania donovani0.07 µM

Industrial and Pharmaceutical Applications

Drug Development

The nitro-thiadiazole scaffold is a cornerstone in antiparasitic drug discovery. Compound 18g achieved a 100% cure rate in murine models of trypanosomiasis, underscoring its translational potential . Modifications to improve pharmacokinetics (e.g., lipophilicity, metabolic stability) are ongoing.

Material Science

Nitro-thiadiazoles enhance the conductivity of organic semiconductors due to their electron-deficient nature. Applications in photovoltaic cells and sensors are under exploration .

Future Directions

  • Toxicity Profiling: Address genotoxic concerns associated with nitroheterocycles through structural optimization.

  • Hybrid Molecules: Combine nitro-thiadiazoles with fluorophores or nanoparticles for targeted drug delivery.

  • In Vivo Studies: Expand preclinical testing to chronic infection models and pharmacokinetic analyses.

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